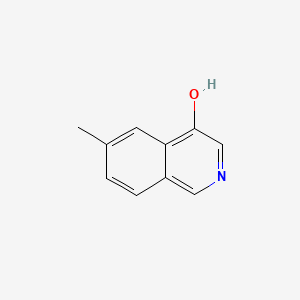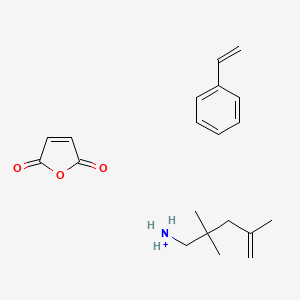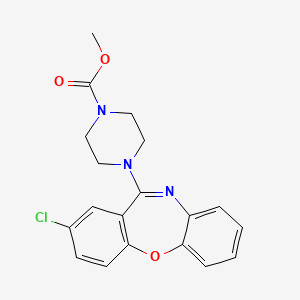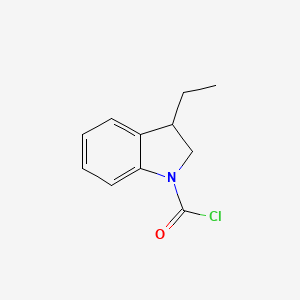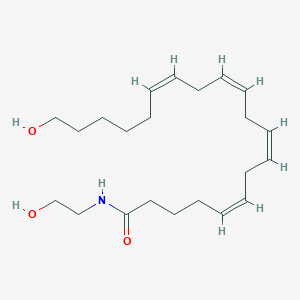
20-HETE Ethanolamide
Vue d'ensemble
Description
20-HETE Ethanolamide is an endogenous lipid neurotransmitter . It is a metabolite of arachidonic acid and has a role as a human xenobiotic metabolite . It binds to both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors .
Synthesis Analysis
20-HETE Ethanolamide is a potential cytochrome P450 metabolite of arachidonoyl ethanolamide . This may be particularly relevant under conditions of fatty acid amide hydrolase inhibition .Molecular Structure Analysis
The molecular formula of 20-HETE Ethanolamide is C22H37NO3 . Its average mass is 363.534 Da and its monoisotopic mass is 363.277344 Da .Chemical Reactions Analysis
20-HETE Ethanolamide is metabolized by cyclooxygenase-2, leading to the formation of prostaglandin ethanolamides, and by lipoxygenases .Applications De Recherche Scientifique
Cardiovascular Regulation
20-HETE Ethanolamide is involved in the regulation of endothelial cell function and vascular smooth muscle processes. It contributes to blood pressure control and vascular remodeling. Researchers have explored its impact on hypertension, myocardial infarction, and angiogenesis .
Renal Protection
In the context of chronic kidney disease (CKD), 20-HETE plays a critical role in renal vascular responses and proteinuria progression. Recent studies investigated a novel selective 20-HETE synthesis inhibitor called TP0472993. By inhibiting 20-HETE production, TP0472993 effectively reduced kidney fibrosis in mouse models of folate nephropathy and unilateral ureteral obstruction (UUO). This suggests that 20-HETE synthesis inhibitors could be a promising therapeutic option for CKD .
Anti-Inflammatory Effects
TP0472993, the 20-HETE synthesis inhibitor mentioned earlier, not only reduced kidney fibrosis but also decreased renal inflammation. It significantly lowered levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor α (TNF-α) in kidney tissues .
Signaling Pathways Modulation
Long-term treatment with TP0472993 also reduced the activity of extracellular signal-regulated kinase 1/2 (ERK1/2) and signal transducer and activator of transcription 3 (STAT3) in mouse kidneys. These findings suggest that inhibiting 20-HETE synthesis through TP0472993 may suppress renal fibrosis progression by targeting these signaling pathways .
Potential Therapeutic Implications
The study highlights TP0472993 as a pharmacological blocker of 20-HETE synthesis, effectively inhibiting renal fibrosis progression. This compound could potentially serve as a novel therapy for chronic kidney disease .
Metabolite Class
20-HETE Ethanolamide belongs to the class of N-acylphosphatidylethanolamines (NAPEs), which are naturally present in animal and plant membranes. NAPEs play essential roles in membrane structure and function .
Mécanisme D'action
Target of Action
20-HETE Ethanolamide, also known as 20-HETE-ethanolamine, is a metabolite of the endocannabinoid Anandamide . It primarily targets the rat brain cannabinoid CB1 receptor . This receptor plays a crucial role in the regulation of various physiological processes, including sleep and eating patterns, mood modulation, and the sensation of heat, acid, and proinflammatory stimulants .
Mode of Action
20-HETE Ethanolamide interacts with its primary target, the CB1 receptor, by binding to it . This binding initiates a series of biological pathways that influence various physiological processes . The compound is synthesized from 20-HETE by the enzyme N-acyltransferase (NAT) and is then metabolized by a variety of enzymes, including cytochrome P450 (CYP) enzymes, epoxide hydrolases, and amidases .
Biochemical Pathways
The biochemical pathways affected by 20-HETE Ethanolamide involve the metabolism of Anandamide. The compound is synthesized from 20-HETE by the enzyme N-acyltransferase (NAT). It is then metabolized by a variety of enzymes, including cytochrome P450 (CYP) enzymes, epoxide hydrolases, and amidases . These enzymes are responsible for the oxidation of 20-HETE Ethanolamide to form a variety of metabolites, including 20-HETE-epoxide, 20-HETE-diol, and 20-HETE-carboxylic acid .
Pharmacokinetics
It is known that the compound is a metabolite of anandamide and is synthesized and metabolized by various enzymes . The availability of these enzymes and substrates, as well as the presence of inhibitors, can impact the bioavailability of 20-HETE Ethanolamide .
Result of Action
The molecular and cellular effects of 20-HETE Ethanolamide’s action are primarily mediated through its interaction with the CB1 receptor . This interaction initiates a series of biological pathways that influence various physiological processes . .
Action Environment
The action of 20-HETE Ethanolamide can be influenced by various environmental factors, including the expression of the enzymes involved in its metabolism, the availability of substrates, and the presence of inhibitors . Additionally, the compound’s action can also be affected by various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases .
Orientations Futures
20-HETE has been recognized as an important player in the pathogenesis of cardiovascular diseases . As the eicosanoid field continues to explore and expand its understanding of the etiology of these diseases, it is highly likely that it will begin to uncover new signaling mediators and novel therapeutic targets .
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-20-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c24-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(26)23-19-21-25/h1,3-4,6-7,9-10,12,24-25H,2,5,8,11,13-21H2,(H,23,26)/b3-1-,6-4-,9-7-,12-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMZDMUHHZLRMH-DTLRTWKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=CCC=CCC=CCC=CCCCC(=O)NCCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145769 | |
| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 20-HETE ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
20-HETE Ethanolamide | |
CAS RN |
942069-11-6 | |
| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942069-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20-HETE ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What enzymes are involved in the formation of 20-HETE ethanolamide, and where are they primarily found?
A1: The research paper identifies Cytochrome P450 (P450) enzymes, specifically P450 4F2, as the primary enzymes responsible for converting anandamide to 20-HETE EA []. P450 4F2 is found in both human kidney and liver microsomes [].
Q2: Does the liver metabolize anandamide differently than the kidney?
A2: Yes, while both liver and kidney microsomes produce 20-HETE EA from anandamide, the liver also generates additional metabolites. These include various EET-EA (epoxyeicosatrienoic acid ethanolamides) isomers, which are further metabolized to dihydroxy derivatives by microsomal epoxide hydrolase [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)
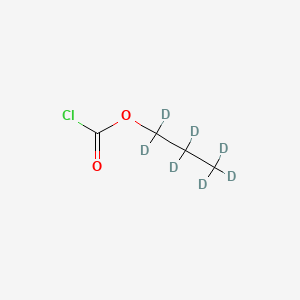
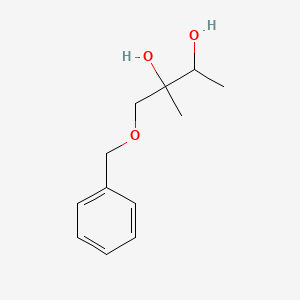
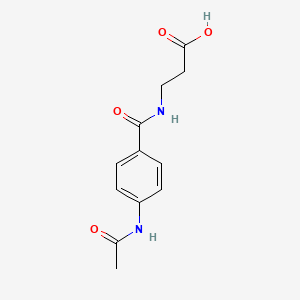

![(3α)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one](/img/no-structure.png)
